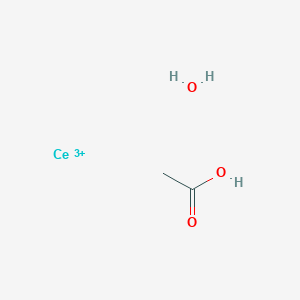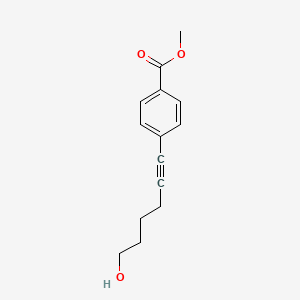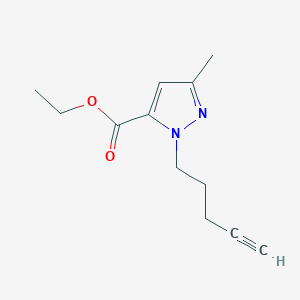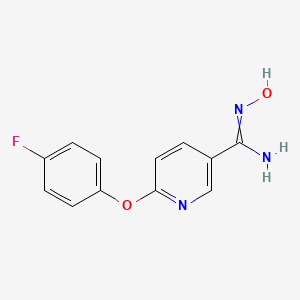
Acetic acid, cerium(3+) salt, hydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, cerium(3+) salt, hydrate (9CI): , also known as cerium(III) acetate hydrate, is a chemical compound with the molecular formula C₆H₉CeO₆. It is a cerium salt of acetic acid and is typically found in a hydrated form. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetic acid, cerium(3+) salt, hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with acetic acid. The reaction typically involves dissolving cerium oxide or carbonate in acetic acid, followed by crystallization to obtain the hydrated salt.
Industrial Production Methods: In industrial settings, the production of acetic acid, cerium(3+) salt, hydrate involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid, cerium(3+) salt, hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) compounds can be reduced back to cerium(III) using reducing agents.
Substitution: The acetate groups can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates, nitrates, or other carboxylates.
Major Products Formed:
Oxidation: Cerium(IV) acetate or other cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: Various cerium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetic acid, cerium(3+) salt, hydrate is used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: In biological research, it is used for its antioxidant properties and as a probe for studying cellular processes.
Industry: In industrial applications, it is used in the production of ceramics, glass, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which acetic acid, cerium(3+) salt, hydrate exerts its effects involves the interaction of cerium ions with molecular targets. Cerium(III) ions can participate in redox reactions, acting as both an oxidizing and reducing agent. This dual functionality allows it to modulate various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Cerium(III) nitrate: Another cerium(III) salt with nitrate as the anion.
Cerium(III) chloride: A cerium(III) salt with chloride as the anion.
Cerium(III) sulfate: A cerium(III) salt with sulfate as the anion.
Uniqueness: Acetic acid, cerium(3+) salt, hydrate is unique due to its acetate anion, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cerium salts may not be as effective.
Eigenschaften
Molekularformel |
C2H6CeO3+3 |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
acetic acid;cerium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
InChI-Schlüssel |
VYSROJNRRXTMES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.O.[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)



![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)


![3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B11817150.png)


![(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817180.png)

